molecular formula C25H29N3O3S2 B2443230 N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683263-74-3

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2443230
CAS No.: 683263-74-3
M. Wt: 483.65
InChI Key: WMAFWYIONLNXHF-UHFFFAOYSA-N
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Description

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the mesityl group and the sulfonylbenzamide moiety. Common reagents used in these reactions include thionyl chloride, mesitylene, and piperidine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.

    Sulfonylbenzamides: Compounds with a sulfonylbenzamide moiety, often used in medicinal chemistry.

Uniqueness

N-(4-mesitylthiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S2/c1-16-13-17(2)23(18(3)14-16)22-15-32-25(26-22)27-24(29)20-8-10-21(11-9-20)33(30,31)28-12-6-5-7-19(28)4/h8-11,13-15,19H,5-7,12H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAFWYIONLNXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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